(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a carbohydrate derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H10O4

- Molecular Weight : 134.13 g/mol

- IUPAC Name : this compound

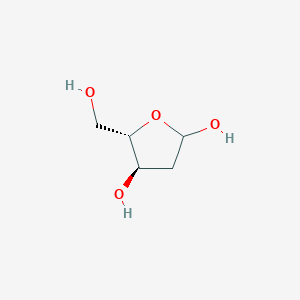

The compound features a five-membered ring structure with two hydroxyl groups and a hydroxymethyl group. This configuration is crucial for its biological activity.

Biological Activities

-

Metabolic Role :

- This compound plays an essential role in nucleic acid metabolism. It is involved in the synthesis and modification of RNA and DNA molecules, which are critical for various cellular functions.

-

Enzyme Interactions :

- The compound exhibits inhibitory effects on specific enzymes by binding to their active sites. This mechanism may regulate metabolic pathways by modulating enzyme activity.

-

Signal Transduction :

- It acts as a secondary messenger in signal transduction pathways, influencing cellular responses to external stimuli.

The biological effects of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic processes.

- Regulation of Gene Expression : By participating in nucleic acid metabolism, it can influence gene expression patterns.

- Immune Response Modulation : Research indicates that it may play a role in modulating immune responses through its effects on RNA metabolism .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of derivatives related to this compound against various tumor cell lines. The results demonstrated significant cytotoxicity, indicating potential therapeutic applications in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2'-Deoxy-D-ribose | C5H10O4 | Essential for DNA structure; lacks a hydroxyl group at 2' |

| Ribose | C5H10O5 | Crucial for RNA structure; contains an additional hydroxyl group |

| 5-Hydroxymethylfurfural | C6H6O3 | Used in food chemistry; contains a furan ring |

The unique structural characteristics of this compound confer distinct biological activities not found in closely related compounds .

Applications in Medicine and Industry

- Therapeutic Potential :

- Organic Synthesis :

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol serves as a versatile building block for synthesizing various organic compounds. Its unique structure allows for diverse chemical modifications that can lead to new derivatives with potential applications in pharmaceuticals and materials science.

Biology

- Role in Metabolic Pathways : This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It has been studied for its role as an intermediate in the synthesis of nucleotides and nucleic acids .

- Enzyme Interactions : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. This property makes it a candidate for further research into enzyme regulation and metabolic control .

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound have revealed its potential as a therapeutic agent. Studies suggest that it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development .

- Drug Development : Its structural features allow it to serve as a scaffold for designing new drugs targeting various diseases, including viral infections and metabolic disorders .

Industry

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it valuable for producing complex molecules required in drug formulations .

- Fine Chemicals : Beyond pharmaceuticals, this compound is also used in the production of fine chemicals used in cosmetics and food additives due to its non-toxic nature and functional groups that can be modified for specific applications .

Case Study 1: Synthesis of Nucleotide Derivatives

Research has demonstrated that this compound can be used as a precursor in synthesizing nucleotide analogs. These analogs have shown promise in antiviral therapies by inhibiting viral replication mechanisms.

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. Results indicated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Properties

IUPAC Name |

(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-OVEKKEMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC1O)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.